

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-6-methylNicotinaldehyde

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Compound of Interest

Compound Name: 2-Amino-6-methylNicotinaldehyde

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This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chemical compound **2-Amino-6-methylNicotinaldehyde**. As a complete experimental dataset for this specific molecule is not readily available in published literature, this document serves as a predictive and comparative guide for researchers. We will establish a predicted spectral profile based on foundational principles and compare it with experimental data from structurally analogous compounds. This approach not only offers a robust framework for the characterization of the title compound but also serves as an educational tool for the spectroscopic analysis of substituted pyridines.

Introduction to 2-Amino-6-methylNicotinaldehyde and its Structural Characterization

2-Amino-6-methylNicotinaldehyde (CAS 885276-99-3) is a substituted pyridine with a molecular weight of 136.15 g/mol [1]. Its structure incorporates an aldehyde, a methyl group, and an amino group on a pyridine ring. These functional groups provide distinct spectroscopic signatures that are critical for its unambiguous identification and for assessing its purity. For professionals in drug development and chemical synthesis, precise structural confirmation is a non-negotiable step, making proficiency in NMR and MS data interpretation an essential skill.

This guide will delve into the predicted ^1H NMR, ^{13}C NMR, and mass spectra of **2-Amino-6-methylNicotinaldehyde**. We will then compare these predictions with the known spectral data

of related compounds such as 2-amino-6-methylpyridine and other substituted nicotinonitriles to provide a comprehensive analytical perspective.

Predicted ^1H NMR and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of **2-Amino-6-methylnicotinaldehyde**, we can predict the chemical shifts (δ) and coupling patterns for each proton and carbon atom.

Predicted ^1H NMR Data

The expected ^1H NMR spectrum would exhibit signals for the aldehyde proton, the aromatic protons on the pyridine ring, the amino protons, and the methyl protons.

Predicted Proton Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aldehyde (-CHO)	9.5 - 10.5	Singlet (s)	1H	Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic (H-4)	7.5 - 7.8	Doublet (d)	1H	This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be coupled to H-5.
Aromatic (H-5)	6.4 - 6.7	Doublet (d)	1H	This proton is ortho to the electron-donating amino and methyl groups, causing an upfield shift. It will be coupled to H-4.
Amino (-NH ₂)	5.0 - 6.0	Broad Singlet (br s)	2H	Amino protons are typically broad due to quadrupole broadening and

exchange with trace amounts of water. Their chemical shift is variable.

The methyl group is attached to the aromatic ring and will appear as a singlet.

Methyl (-CH₃) 2.3 - 2.6 Singlet (s) 3H

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Predicted Carbon Signal	Chemical Shift (δ , ppm)	Rationale
Aldehyde (C=O)	190 - 200	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
Aromatic (C-2)	160 - 165	This carbon is bonded to the electron-donating amino group, causing a downfield shift.
Aromatic (C-6)	158 - 162	This carbon is bonded to the methyl group and is also part of the pyridine ring, influencing its chemical shift.
Aromatic (C-4)	138 - 142	This carbon is deshielded due to its position relative to the nitrogen and the aldehyde group.
Aromatic (C-3)	118 - 122	The position of this carbon, adjacent to the aldehyde-bearing carbon, will influence its shift.
Aromatic (C-5)	108 - 112	This carbon is shielded by the adjacent amino and methyl groups, resulting in an upfield shift.
Methyl (-CH ₃)	20 - 25	The methyl carbon attached to an aromatic ring typically appears in this region.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we can compare them with experimental data from similar molecules.

- 2-Amino-6-methylpyridine: The ^{13}C NMR spectrum of this compound shows signals for the methyl carbon and the pyridine ring carbons[2]. The absence of the aldehyde group in this molecule results in the upfield shift of the ring carbons compared to our predictions for **2-Amino-6-methylnicotinaldehyde**. The mass spectrum of 2-amino-6-methylpyridine shows a strong molecular ion peak, which is a common feature for aromatic compounds[3][4].
- 2-Amino-4,6-diphenylnicotinonitriles: Recent studies on these compounds show characteristic signals for the amino group protons as a broad singlet around 5.30–5.38 ppm, and the proton at the 5-position of the pyridine ring as a singlet between 7.09–7.25 ppm[5][6]. This supports our predicted chemical shift ranges.

Mass Spectrometry: Predicted Molecular Ion and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Expected Mass Spectrum Data:

- Molecular Ion (M^+): The expected molecular ion peak for **2-Amino-6-methylnicotinaldehyde** ($\text{C}_7\text{H}_8\text{N}_2\text{O}$) would be at $\text{m/z} = 136.15$. Given the presence of nitrogen, this peak would be an even number, consistent with the nitrogen rule.
- Major Fragments: The fragmentation pattern would likely involve the loss of the aldehyde group and subsequent rearrangements of the pyridine ring.
 - $[\text{M}-1]^+$ ($\text{m/z} 135$): Loss of a hydrogen atom from the aldehyde group.
 - $[\text{M}-29]^+$ ($\text{m/z} 107$): Loss of the CHO group.
 - $[\text{M}-43]^+$ ($\text{m/z} 93$): Potential fragmentation involving the loss of the methyl and aldehyde functionalities.

A proposed fragmentation pathway is visualized in the diagram below.

Experimental Protocols

To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amino group[7].
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

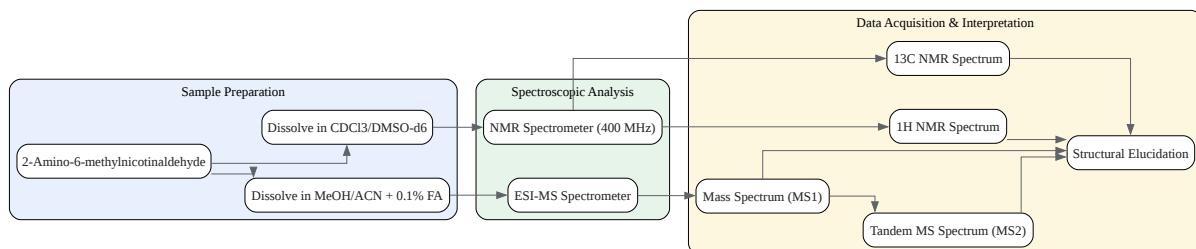
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
- Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- Tandem MS (MS/MS): To study fragmentation, select the parent ion (m/z 137 for $[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential fragmentation pathway for **2-Amino-6-methylnicotinaldehyde**.



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Caption: General workflow for the spectroscopic analysis of **2-Amino-6-methylnicotinaldehyde**.

Caption: Proposed ESI-MS fragmentation pathway for **2-Amino-6-methylnicotinaldehyde**.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for **2-Amino-6-methylnicotinaldehyde**. By leveraging foundational principles and comparing with structurally similar compounds, we have established a reliable spectroscopic profile for this molecule. The detailed protocols and workflow diagrams offer a

practical framework for researchers to acquire and interpret their own experimental data. As with any analytical endeavor, the ultimate confirmation of structure relies on the careful acquisition and rigorous interpretation of empirical data.

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